Monoacetyldapsone
CAS No.: 565-20-8
Cat. No.: VC21335091
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 565-20-8 |
---|---|
Molecular Formula | C14H14N2O3S |
Molecular Weight | 290.34 g/mol |
IUPAC Name | N-[4-(4-aminophenyl)sulfonylphenyl]acetamide |
Standard InChI | InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) |
Standard InChI Key | WDOCBIHNYYQINH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 237-239°C |
Chemical Identity and Structural Characteristics
Monoacetyldapsone is a metabolite formed through the acetylation of one amino group of dapsone (4,4'-Sulfonylbisbenzenamine). While dapsone has the chemical formula C12H12N2O2S and a molecular weight of 248.31 , monoacetyldapsone incorporates an acetyl group (-COCH3) at one of the amino positions, resulting in the chemical formula C14H14N2O3S and an increased molecular weight. The parent compound dapsone features two equivalent amine groups attached to a diphenyl sulfone backbone, while monoacetyldapsone displays asymmetry due to the selective acetylation of only one of these functional groups.
Structural Comparison with Related Compounds
The structural relationship between dapsone and monoacetyldapsone provides important insights into structure-activity relationships. Unlike the constitutional isomer 3,3'-diaminophenyl sulfone (3APS) described in the scientific literature, which has amino groups at the meta positions, dapsone and consequently monoacetyldapsone feature para-positioned amino groups . This positional difference significantly affects the physical, chemical, and biological properties of these compounds.
Physical and Chemical Properties
Table 1: Comparative Properties of Dapsone and Monoacetyldapsone
Formation and Metabolism
Monoacetyldapsone is primarily formed through N-acetylation, a Phase II metabolic pathway mediated by N-acetyltransferase enzymes (NATs) in the liver. This represents one of the major biotransformation pathways for dapsone, alongside hydroxylation which produces hydroxylamine metabolites.
Metabolic Pathway
The metabolic transformation of dapsone follows multiple pathways, with N-acetylation being particularly significant as it leads to the formation of monoacetyldapsone. The extent of acetylation varies considerably among individuals due to genetic polymorphisms in the NAT2 gene, classifying people as either rapid or slow acetylators. This genetic variation significantly influences the plasma concentrations of monoacetyldapsone relative to the parent compound.
Acetylator Status and Implications
The ratio of monoacetyldapsone to dapsone in plasma can serve as an indicator of an individual's acetylator status, with higher ratios observed in rapid acetylators. This pharmacogenetic variation has important clinical implications for dosing strategies and potential adverse effects of dapsone therapy.
Pharmacokinetic Profile
Absorption and Distribution
While dapsone itself is slowly absorbed from the gastrointestinal tract with an absorption half-life of approximately 1.1 hours and bioavailability of 70-80% , monoacetyldapsone is formed post-absorption. Unlike dapsone, which distributes widely throughout body tissues including liver, muscle, kidneys, and skin , monoacetyldapsone exhibits somewhat different distribution patterns due to its altered physicochemical properties.
Elimination and Half-life
Monoacetyldapsone undergoes further metabolism and elimination, contributing to the complex pharmacokinetic profile of dapsone therapy. It has been reported that activated charcoal can increase the elimination rate of both dapsone and its metabolites, including monoacetyldapsone, following overdosage .
Pharmacological Activities
The pharmacological profile of monoacetyldapsone differs significantly from that of dapsone, with important implications for therapeutic efficacy and safety.
Antimicrobial Activity
While dapsone exerts its antimicrobial effects through inhibition of folic acid synthesis in susceptible organisms, similar to sulfonamides , monoacetyldapsone demonstrates reduced antimicrobial activity. This reduced activity stems from the acetylation of one amino group, which diminishes the compound's ability to interfere with microbial folate synthesis.
Anti-inflammatory Effects
The immunomodulatory properties of dapsone that make it effective in conditions such as dermatitis herpetiformis are modified in monoacetyldapsone. The acetylated metabolite generally exhibits diminished anti-inflammatory effects compared to the parent compound.
Clinical Significance and Therapeutic Implications
The formation of monoacetyldapsone has several important clinical implications for patients receiving dapsone therapy.
Efficacy Considerations
The conversion of dapsone to monoacetyldapsone represents a form of metabolic inactivation, as the acetylated metabolite typically demonstrates reduced pharmacological activity. This has particular relevance for antimicrobial applications, where higher concentrations of the active parent compound are desirable for optimal efficacy.
Toxicity Profile
Analytical Considerations
The detection and quantification of monoacetyldapsone in biological samples present important considerations for therapeutic drug monitoring and research.
Analytical Methods
Various analytical techniques have been developed to quantify monoacetyldapsone in plasma and other biological matrices. These methods typically employ high-performance liquid chromatography (HPLC) coupled with various detection systems, allowing for the simultaneous determination of dapsone and its metabolites.
Therapeutic Drug Monitoring
Monitoring the ratio of monoacetyldapsone to dapsone can provide valuable information about an individual's metabolic capacity and help guide personalized dosing strategies. This is particularly relevant for conditions requiring long-term dapsone therapy, such as leprosy, where the standard adult dose is typically 100 mg daily (1 to 2 mg/kg bodyweight) .
Research Directions and Future Perspectives
Current research continues to explore the significance of monoacetyldapsone in various clinical contexts and potential applications.
Pharmacogenetic Studies
Research investigating the relationship between NAT2 polymorphisms and monoacetyldapsone formation may help refine personalized dosing strategies for dapsone therapy. These studies aim to correlate genetic profiles with metabolite ratios and clinical outcomes.
Novel Formulations and Delivery Systems
Investigations into novel drug delivery systems may explore approaches to modulate the formation of monoacetyldapsone or leverage the properties of this metabolite for therapeutic advantage.
Structural Comparison with Related Sulfone Compounds
The structural characteristics of monoacetyldapsone can be better understood through comparison with related sulfone compounds that have been extensively studied.
Comparison with 3,3'-Diaminophenyl Sulfone
While monoacetyldapsone is derived from 4,4'-diaminophenyl sulfone (dapsone), studies of the isomeric 3,3'-diaminophenyl sulfone (3APS) provide valuable comparative insights. Research has demonstrated that 3APS can form hydrated crystal structures with distinct molecular conformations where the NH2 groups are trans-disposed with respect to the molecular backbone . These structural characteristics influence hydrogen bonding networks and crystal packing, which may have parallels in the solid-state behavior of monoacetyldapsone.
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